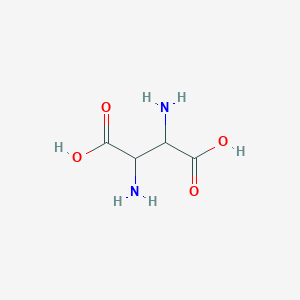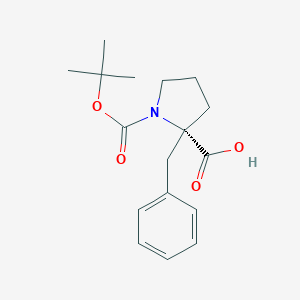
Boc-(S)-α-benzyl-proline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Traitement cognitivo-comportemental du trouble obsessionnel-compulsif
Ce composé a été utilisé dans l’étude des traitements cognitivo-comportementaux du trouble obsessionnel-compulsif (TOC). La recherche a montré une diminution des scores d’interférence, de sévérité et d’altération des symptômes obsessionnels-compulsifs .
Diagnostic du TOC basé sur l’IRM fonctionnelle et structurelle
Le composé a été utilisé dans le domaine de la neuro-imagerie pour révéler les corrélats neuronaux du TOC. Le succès de ces études a suscité des espoirs quant à la possibilité d’utiliser des indices d’imagerie par résonance magnétique (IRM) pour discriminer les patients atteints de TOC et les personnes en bonne santé .
Puces olfactives biomimétiques
Boc-(S)-α-benzyl-proline a été utilisé dans le développement de puces olfactives biomimétiques (BOC). Ces puces intègrent des réseaux de capteurs à nanotubes sur des substrats nanopporeux avec jusqu’à 10 000 capteurs de gaz adressables individuellement par puce .
Synthèse asymétrique d’organocatalyseurs à base de pyrrolidine
Ce composé a été utilisé dans la synthèse asymétrique d’organocatalyseurs à base de pyrrolidine. Ces organocatalyseurs ont été utilisés pour la construction facile d’architectures moléculaires complexes .
Synthèse chimique
This compound est utilisé dans la synthèse chimique de divers composés. Il est particulièrement utile dans la synthèse de pyrrolidines chirales, qui sont des motifs structuraux hétérocycliques courants présents dans les composés naturels et synthétiques biologiquement actifs .
Recherche pharmaceutique
Ce composé est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments. Il est particulièrement utile dans la synthèse d’analogues de l’acide glutamique .
Mécanisme D'action
Target of Action
This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis . It’s important to note that the specific targets would depend on the context in which this compound is used, such as the type of peptide being synthesized and its intended biological function.
Mode of Action
Boc-(S)-alpha-benzyl-proline acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group during synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process. The Boc group can be removed under acidic conditions, revealing the original amine group . This allows for the controlled step-by-step addition of amino acids in peptide synthesis.
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of the final peptide product would be more relevant from a therapeutic perspective .
Propriétés
IUPAC Name |
(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426192 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706806-61-3 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -benzyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)



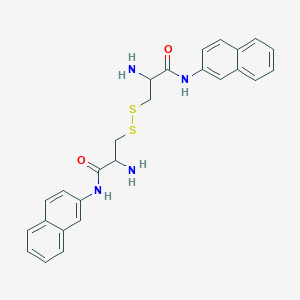
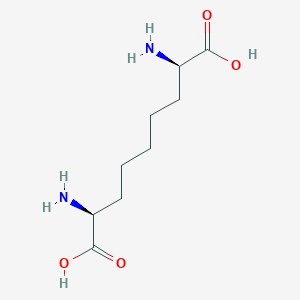



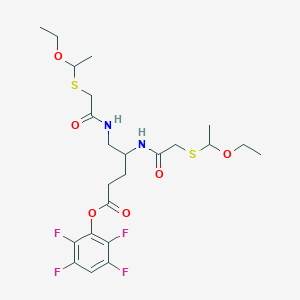
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
